molecular formula C₈¹³C₆H₁₈O B1144502 4-tert-Octylphenol-13C6 CAS No. 1173020-24-0

4-tert-Octylphenol-13C6

Cat. No.: B1144502
CAS No.: 1173020-24-0
M. Wt: 208.25
InChI Key:
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Description

4-tert-Octylphenol-13C6 is a compound that contains 13 carbon isotopes. It is a derivative of 4-tert-octylphenol, which is known for its use in various industrial applications. The compound is typically a colorless crystalline or powdery substance, insoluble in water but soluble in organic solvents such as ether and methanol .

Scientific Research Applications

4-tert-Octylphenol-13C6 is used extensively in scientific research, particularly in the fields of environmental science, chemistry, and toxicology. Some of its applications include:

Mechanism of Action

Preparation Methods

The preparation of 4-tert-Octylphenol-13C6 involves the incorporation of 13C isotopes into the 4-tert-octylphenol structure. This can be achieved through synthetic routes that involve the use of labeled precursors. The compound is often available as a solution in acetone, with a concentration of 10 µg/mL . Industrial production methods may involve large-scale synthesis using similar techniques, ensuring the incorporation of the 13C isotopes into the final product.

Chemical Reactions Analysis

4-tert-Octylphenol-13C6 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and other electrophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring .

Comparison with Similar Compounds

4-tert-Octylphenol-13C6 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its isotopic labeling, which allows for precise analytical and research applications, particularly in tracing and quantifying the compound in complex mixtures.

Properties

IUPAC Name

4-(2,4,4-trimethylpentan-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11/h6-9,15H,10H2,1-5H3/i6+1,7+1,8+1,9+1,11+1,12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAVYTVYFVQUDY-UJYFPCGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CC(C)(C)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676079
Record name 4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173020-24-0
Record name 4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173020-24-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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